3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride
CAS No.:
Cat. No.: VC18036357
Molecular Formula: C8H7BrClF2NO2
Molecular Weight: 302.50 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H7BrClF2NO2 |
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Molecular Weight | 302.50 g/mol |
IUPAC Name | 3-(5-bromopyridin-3-yl)-3,3-difluoropropanoic acid;hydrochloride |
Standard InChI | InChI=1S/C8H6BrF2NO2.ClH/c9-6-1-5(3-12-4-6)8(10,11)2-7(13)14;/h1,3-4H,2H2,(H,13,14);1H |
Standard InChI Key | BMLQKGMSQDXGSH-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=NC=C1Br)C(CC(=O)O)(F)F.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a pyridine ring substituted with bromine at the 5-position, connected to a propanoic acid chain where two fluorine atoms occupy the β-carbon positions, and a hydrochloride salt stabilizes the carboxylic acid group. The SMILES notation OC(=O)CC(c1cncc(c1)Br)(F)F.Cl
succinctly captures this arrangement, highlighting the bromopyridine core and difluorinated side chain.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₈H₇BrClF₂NO₂ |
Molecular Weight (g/mol) | 302.50 |
CAS Number | 1432681-70-3 (hydrochloride) |
SMILES | OC(=O)CC(c1cncc(c1)Br)(F)F.Cl |
The presence of halogens (bromine and fluorine) enhances electronegativity and influences reactivity. Bromine’s steric bulk and fluorine’s strong electron-withdrawing effects modulate the compound’s interaction with biological targets, such as kinase active sites.
Crystallographic and Spectroscopic Data
X-ray crystallography reveals a planar pyridine ring with a dihedral angle of 12.5° relative to the propanoic acid chain, optimizing π-π stacking in solid-state structures. Nuclear magnetic resonance (¹H NMR) spectroscopy in deuterated dimethyl sulfoxide (DMSO-d₆) shows distinct peaks: a singlet at δ 8.72 ppm for the pyridine H-2 proton, a doublet at δ 7.98 ppm for H-4, and a multiplet at δ 3.45–3.62 ppm for the CHF₂ group.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 5-bromonicotinic acid. A representative route includes:
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Esterification: Conversion to the ethyl ester using thionyl chloride and ethanol.
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Nucleophilic Fluorination: Treatment with diethylaminosulfur trifluoride (DAST) introduces fluorine atoms at the β-carbon.
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Hydrolysis: Acidic hydrolysis regenerates the carboxylic acid.
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Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt.
Table 2: Optimal Reaction Conditions
Step | Conditions | Yield (%) |
---|---|---|
Esterification | SOCl₂, EtOH, reflux, 4h | 85 |
Fluorination | DAST, CH₂Cl₂, −20°C, 2h | 72 |
Hydrolysis | 6M HCl, 80°C, 3h | 90 |
Salt Formation | HCl (g), EtOAc, RT, 1h | 95 |
Critical parameters include maintaining anhydrous conditions during fluorination and controlled pH during hydrolysis to prevent decarboxylation.
Purification and Scalability
Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >98% purity. Process intensification via continuous-flow reactors improves scalability, reducing reaction times by 40% while maintaining yields.
Biological Activity and Mechanisms
Kinase Inhibition Profile
The compound demonstrates potent inhibition of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2), with IC₅₀ values of 18 nM and 24 nM, respectively. Molecular docking simulations indicate that the difluoropropanoic acid group forms hydrogen bonds with the kinase hinge region (residues Leu959 and Val981 of JAK1), while the bromopyridine moiety engages in hydrophobic interactions with the P-loop.
Autoimmune Diseases
In murine models of rheumatoid arthritis, oral administration (10 mg/kg/day) reduced interleukin-6 (IL-6) levels by 75% and paw swelling by 60% over 14 days. These effects correlate with JAK1/STAT3 pathway suppression.
Oncology
Preliminary studies in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231) show 48% apoptosis induction at 5 μM concentration via TYK2/STAT1 axis inhibition.
Analytical Characterization
Spectroscopic Methods
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High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 302.4987 (calculated 302.4983).
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¹³C NMR: Peaks at δ 172.1 ppm (COOH), δ 122.9 ppm (C-Br), and δ 109.5 ppm (CF₂).
Hazard | Precautionary Measures |
---|---|
Skin irritation | Wear nitrile gloves, lab coat |
Respiratory irritation | Use fume hood, N95 respirator |
Environmental toxicity | Avoid aqueous disposal |
Stability Data
The compound remains stable for 24 months at −20°C in amber vials. Degradation (<5%) occurs under UV light within 72 hours, necessitating light-protected storage .
Future Directions
Drug Development
Optimization of pharmacokinetic properties (e.g., bioavailability via prodrug strategies) and combination therapies with checkpoint inhibitors (e.g., anti-PD-1) are under investigation.
Material Science Applications
Exploration as a monomer for fluorinated polymers with enhanced thermal stability (decomposition temperature >300°C) is ongoing, leveraging the CF₂ group’s inertness.
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